Fmoc-Asp(Edans)-OH
Overview
Description
Fmoc-Asp(Edans)-OH is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with aspartic acid (Asp) and the fluorescent dye Edans. This compound is commonly used in peptide synthesis and fluorescence-based assays due to its unique properties.
Mechanism of Action
Target of Action
Fmoc-Asp(Edans)-OH is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of proteins. Therefore, the primary targets of this compound are likely to be the proteins or peptides that incorporate aspartic acid during their synthesis.
Mode of Action
This compound, like other Fmoc-modified amino acids, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This suggests that this compound could interact with its targets (proteins or peptides) by integrating into their structure during the synthesis process.
Biochemical Analysis
Biochemical Properties
Fmoc-Asp(Edans)-OH, being an aspartic acid derivative, plays a role in biochemical reactions . It is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(Edans)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The Fmoc group is then removed using a base such as piperidine, allowing the next amino acid to be coupled. This cycle of deprotection and coupling continues until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for efficient separation of intermediates and final products .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(Edans)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Fluorescence Quenching: The Edans dye can participate in fluorescence resonance energy transfer (FRET) assays.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Fluorescence Assays: Buffer solutions with appropriate pH for maintaining the stability of the Edans dye.
Major Products Formed
Peptides: The primary product is the peptide chain with the desired sequence.
Deprotected Amino Acids: After removal of the Fmoc group, free amino acids are available for further reactions.
Scientific Research Applications
Chemistry
Fmoc-Asp(Edans)-OH is widely used in peptide synthesis for creating complex peptide sequences. Its Fmoc group provides a temporary protecting group for the amino terminus, allowing for stepwise assembly of peptides .
Biology
In biological research, this compound is used in fluorescence-based assays to study protein-protein interactions, enzyme activities, and other biochemical processes. The Edans dye serves as a fluorescent probe, enabling real-time monitoring of these interactions .
Medicine
In medical research, this compound is utilized in the development of diagnostic assays and therapeutic peptides. Its fluorescence properties allow for sensitive detection of biomolecules, making it valuable in clinical diagnostics .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to form stable peptide bonds and its fluorescent properties make it a versatile tool in drug development .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OMe)-OH: Similar to Fmoc-Asp(Edans)-OH but with a methoxy group instead of Edans.
Fmoc-Asp(OtBu)-OH: Contains a tert-butyl group instead of Edans.
Fmoc-Asp(OBzl)-OH: Features a benzyl group instead of Edans.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the Edans fluorescent dye. This dual functionality allows it to serve both as a building block in peptide synthesis and as a fluorescent probe in biochemical assays. The presence of the Edans dye provides additional versatility in fluorescence-based applications, making it distinct from other Fmoc-protected aspartic acid derivatives .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXKVZRMHMFRBQ-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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